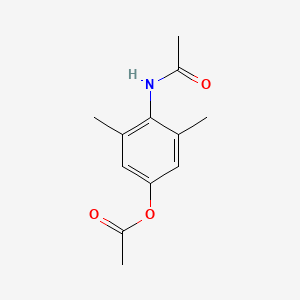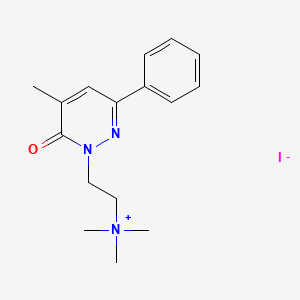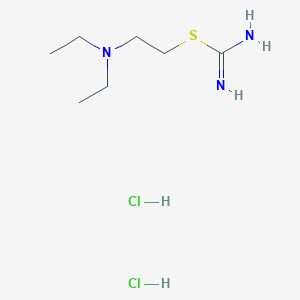
2-Diethylaminoethylisothiuronium chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminoethylisothiuronium chloride hydrochloride is an organic compound with the molecular formula C7H19N3S*2Cl and a molecular weight of 248.22 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Diethylaminoethylisothiuronium chloride hydrochloride typically involves the reaction of diethylaminoethyl chloride with thiourea in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and purification steps to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
2-Diethylaminoethylisothiuronium chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: In the presence of water, it can hydrolyze to form diethylaminoethyl alcohol and thiourea derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diethylaminoethylisothiuronium chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in biochemical studies to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Diethylaminoethylisothiuronium chloride hydrochloride involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
2-Diethylaminoethylisothiuronium chloride hydrochloride can be compared with similar compounds such as:
2-Diethylaminoethylchloride hydrochloride: This compound is structurally similar but lacks the isothiuronium group, making it less reactive in certain biochemical applications.
2-Dimethylaminoethyl chloride hydrochloride: This compound has a similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its ability to participate in a broader range of chemical reactions due to the presence of the isothiuronium group, making it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
17124-73-1 |
|---|---|
Formule moléculaire |
C7H19Cl2N3S |
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H17N3S.2ClH/c1-3-10(4-2)5-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H |
Clé InChI |
QMSYVGCCVPYKCT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
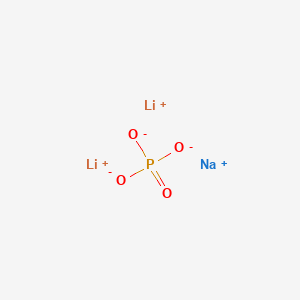
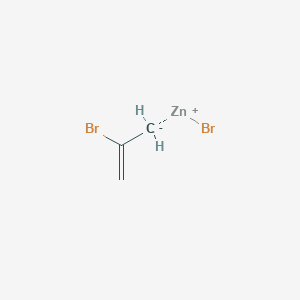
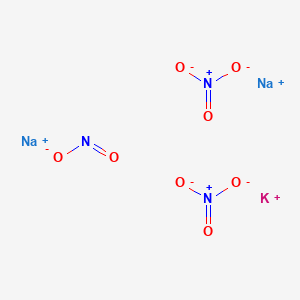
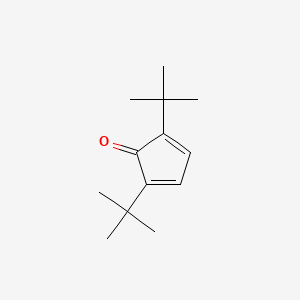
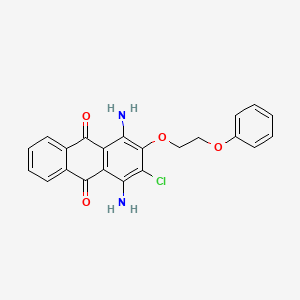
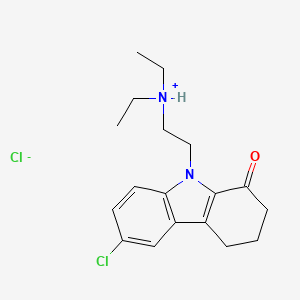
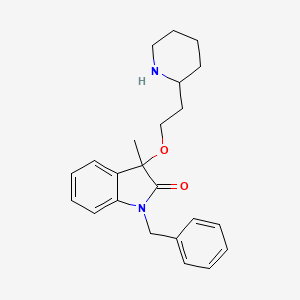
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
